molecular formula C14H7Cl2N3O3S B2665726 2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 312747-20-9

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2665726
M. Wt: 368.19
InChI Key: FEMYNUPAUPEOIP-UHFFFAOYSA-N
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Description

“2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a compound that contains a benzothiazole ring, which is a type of heterocyclic compound . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . A straightforward synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .

Scientific Research Applications

Synthesis and Biological Evaluation

Based on precursor compounds demonstrating selective cytotoxicity against tumorigenic cell lines, derivatives such as 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide have been designed, synthesized, and shown to exhibit excellent in vivo inhibitory effects on tumor growth. This underscores the potential application of such compounds in developing anticancer therapeutics (Yoshida et al., 2005).

Development of Metal Complexes

The synthesis and characterization of new benzothiazole-derived Schiff bases metal complexes, which are fundamental for therapeutic applications, have been explored. These complexes, obtained through reactions with various metals, demonstrate the versatility of benzothiazole derivatives in creating compounds with potential biological activities (Mahmood, Aldabbagh, & Mahmoud, 2021).

Antiparasitic Properties

Investigations into the in vitro antiparasitic properties of benzothiazoles against parasites such as Leishmania infantum and Trichomonas vaginalis have shown that certain derivatives exhibit promising activity. For instance, specific compounds have demonstrated significant antiproliferative activity towards these parasites, highlighting their potential as antiparasitic agents (Delmas et al., 2002).

Antibacterial and Antifungal Applications

The synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been shown to possess considerable in vitro antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus. Such studies underscore the antimicrobial potential of benzothiazole derivatives and their metal complexes, suggesting their application in treating bacterial infections (Obasi et al., 2017).

Future Directions

The future directions for “2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and structure-activity relationship of bioactive molecules could be a focus for researchers .

properties

IUPAC Name

2,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-7-1-3-9(10(16)5-7)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMYNUPAUPEOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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